N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzothiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminobenzothiazoles with chloroacetyl chloride in the presence of a base. Subsequent reactions introduce the prop-2-ynyl group and the benzamide moiety through selective functional group transformations.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chlorine or prop-2-ynyl positions can yield a range of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles like amines or alcohols under specific conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
1-(3-chloro-phenyl)-3-(6-methyl-3-prop-2-ynyl-3H-benzothiazol-2-ylidene)
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2
Uniqueness: N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
This comprehensive overview highlights the significance of this compound in various domains, from synthetic chemistry to potential therapeutic applications. Its versatility and reactivity make it a compound of interest for ongoing research and development.
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c1-2-11-20-15-13(18)9-6-10-14(15)22-17(20)19-16(21)12-7-4-3-5-8-12/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAUBWZRMMWRKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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